molecular formula C11H13NO5 B1337612 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid CAS No. 63070-58-6

3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1337612
CAS No.: 63070-58-6
M. Wt: 239.22 g/mol
InChI Key: ZMRQBSALBQMCCZ-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid is an organic compound with the molecular formula C11H13NO5. It is characterized by the presence of a dimethoxyphenyl group attached to an amino-oxopropanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid typically involves the reaction of 2,5-dimethoxyaniline with a suitable acylating agent. One common method is the acylation of 2,5-dimethoxyaniline with oxalyl chloride, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,5-dimethoxyanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-7-3-4-9(17-2)8(5-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRQBSALBQMCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489489
Record name 3-(2,5-Dimethoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63070-58-6
Record name 3-(2,5-Dimethoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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